4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID
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Overview
Description
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a butanoic acid backbone through a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID typically involves the following steps:
Formation of the 3,4-Dimethoxyphenylcarbonyl Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acyl chloride.
Amidation Reaction: The 3,4-dimethoxyphenylcarbonyl chloride is then reacted with 4-aminobutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: Similar structure but lacks the carbonyl-amino linkage.
3,4-Dimethoxybenzoic acid: Contains the same aromatic ring but different functional groups.
Uniqueness
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[(3,4-dimethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-5-9(8-11(10)19-2)13(17)14-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
CXOSDIHGRCYTOD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)OC |
Origin of Product |
United States |
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